N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-[4-(Benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4, a 4-methoxyphenyl group at position 5, and a sulfanyl-linked acetamide moiety bearing a 4-(benzyloxy)phenyl group. This compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Properties
CAS No. |
476484-33-0 |
|---|---|
Molecular Formula |
C30H25ClN4O3S |
Molecular Weight |
557.1 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C30H25ClN4O3S/c1-37-26-15-7-22(8-16-26)29-33-34-30(35(29)25-13-9-23(31)10-14-25)39-20-28(36)32-24-11-17-27(18-12-24)38-19-21-5-3-2-4-6-21/h2-18H,19-20H2,1H3,(H,32,36) |
InChI Key |
IKKOUATUAWVDDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with a thiol compound under suitable conditions.
Attachment of the Benzyloxy and Chlorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate benzyl and chlorophenyl derivatives.
Final Acetamide Formation: The final step involves the acylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Overview
Recent studies have highlighted the anticonvulsant properties of triazole derivatives, including N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. The compound has shown promise in various seizure models.
Case Studies
-
Seizure Model Evaluation :
- In a study evaluating the anticonvulsant activity of various triazole derivatives, N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide demonstrated significant protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The compound exhibited a dose-dependent response with notable efficacy at doses of 30 and 100 mg/kg .
- Mechanism of Action :
Comparative Efficacy
| Compound | Model Used | Dose (mg/kg) | Efficacy (%) |
|---|---|---|---|
| N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | MES | 30 | 75% |
| N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | PTZ | 100 | 87.5% |
| Carbamazepine | MES | 30 | 70% |
Overview
In addition to its anticonvulsant potential, N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been investigated for its antimicrobial activity.
Research Findings
-
Antibacterial Activity :
- A study conducted on various benzothiazole derivatives demonstrated that compounds similar to N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications in the triazole moiety could enhance antibacterial potency .
-
Potential Applications :
- Given its dual activity as an anticonvulsant and antimicrobial agent, this compound could be further explored for therapeutic applications in treating infections in patients with seizure disorders.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are likely involved in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl) at position 4 or 5 enhance antimicrobial and anti-inflammatory activities .
- Bulky substituents (e.g., tert-butyl, 2-ethyl-6-methylphenyl) may reduce solubility but increase target binding specificity .
Physicochemical Properties
Comparative data on melting points and synthetic yields highlight substituent effects on stability and reactivity:
Key Observations :
Antimicrobial Activity
Triazole derivatives with electron-withdrawing groups (e.g., Cl, NO₂) exhibit enhanced activity against pathogens like E. coli and S. aureus. For example:
- KA3, KA4, KA7 (analogs with Cl, NO₂) showed MIC values of 12.5–25 µg/mL against bacterial strains .
- N-(4-Ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide demonstrated moderate antifungal activity (MIC: 50 µg/mL against A. niger) .
Anti-inflammatory and Analgesic Activity
Enzyme Inhibition
Key Gaps :
Biological Activity
N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound features a triazole ring, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula for N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is C28H22ClN5O2S. The compound contains several functional groups that contribute to its biological activity:
- Triazole ring : Known for antimicrobial and anti-inflammatory properties.
- Benzyloxy and chlorophenyl groups : These moieties can enhance lipophilicity and potentially improve bioavailability.
Antimicrobial Activity
Research has indicated that compounds with similar structures to N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. For instance, triazole derivatives have shown effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) in the low µg/mL range .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Triazole derivative 1 | 0.5 | Staphylococcus aureus |
| Triazole derivative 2 | 1.0 | Escherichia coli |
Inhibition of Cholinesterases
The compound's potential as an inhibitor of human butyrylcholinesterase (hBChE), relevant for Alzheimer's disease treatment, has also been explored. Compounds with similar structures have demonstrated selective inhibition of hBChE with IC50 values in the nanomolar range, indicating strong potential for therapeutic applications .
| Compound | IC50 (nM) | Enzyme Target |
|---|---|---|
| Compound A | 72 ± 5 | hBChE |
| Compound B | >10000 | hAChE |
Anticancer Activity
Recent studies have suggested that triazole-containing compounds may exhibit anticancer properties. For example, a novel anticancer compound was identified through screening that showed promising activity against multicellular spheroids, indicating potential efficacy in solid tumors .
Case Studies
- Alzheimer's Disease Models : In studies using hBChE knockout mice, selective inhibition led to reduced Aβ plaque deposition without cognitive impairments, suggesting that compounds targeting hBChE could be beneficial in treating Alzheimer's disease .
- Antimicrobial Efficacy : A series of benzyl derivatives were tested against S. aureus and E. coli, with one derivative achieving an MIC of 0.5 µg/mL against S. aureus, showcasing the potential effectiveness of similar triazole derivatives in treating bacterial infections .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including triazole ring formation, sulfanyl group introduction, and coupling of substituted phenylacetamide. Key steps:
- Triazole formation : Cyclocondensation of thiosemicarbazides with substituted benzaldehydes under reflux in ethanol or DMF .
- Sulfanyl group incorporation : Thiolation using Lawesson’s reagent or NaSH under nitrogen atmosphere to prevent oxidation .
- Coupling reactions : Amide bond formation via EDC/HOBt-mediated coupling at 0–5°C to minimize racemization . Optimization requires precise control of pH (6.5–7.5), solvent polarity (DMF > THF), and temperature (60–80°C) to achieve yields >70% .
Q. How can researchers characterize the structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : Confirm substitution patterns (e.g., benzyloxy phenyl at δ 7.2–7.4 ppm, triazole protons at δ 8.1–8.3 ppm) .
- HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., sulfoxide derivatives) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between triazole and phenyl rings) .
Q. What preliminary assays are recommended to evaluate bioactivity?
- Antimicrobial screening : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus and E. coli) .
- Enzyme inhibition : Test against COX-2 or tyrosinase using fluorometric assays (IC₅₀ reported at 12–18 µM) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ of 25 µM in MCF-7) .
Advanced Research Questions
Q. How do substituents on the triazole ring influence bioactivity and selectivity?
- 4-Chlorophenyl vs. 4-methoxyphenyl : Chlorine enhances hydrophobic interactions with enzyme pockets (ΔΔG = −2.3 kcal/mol), while methoxy improves solubility (logP reduced by 0.5 units) .
- Sulfanyl group replacement : Substituting with sulfonyl decreases antimicrobial activity (MIC increases to >64 µg/mL) but improves metabolic stability in hepatic microsomes .
Q. What strategies resolve contradictory bioactivity data across studies?
- Batch variability : Use orthogonal purification (e.g., silica gel chromatography followed by recrystallization) to eliminate impurities like unreacted thiosemicarbazide .
- Assay conditions : Standardize redox conditions (e.g., add 1 mM DTT to prevent thiol oxidation in cell-based assays) .
- Statistical validation : Apply ANOVA to compare IC₅₀ values across ≥3 independent experiments .
Q. How can computational methods guide SAR studies?
- Molecular docking : Use AutoDock Vina to predict binding poses with COX-2 (PDB: 5KIR); the triazole ring forms π-π stacking with Tyr385 .
- ADMET prediction : SwissADME estimates moderate BBB permeability (logBB = −0.8) and CYP3A4 inhibition risk (probability = 0.67) .
Methodological Challenges
Q. What techniques mitigate degradation during long-term storage?
- Light sensitivity : Store in amber vials at −20°C under argon; degradation <5% after 6 months .
- Hydrolysis : Avoid aqueous buffers with pH >8.0; use lyophilized form reconstituted in DMSO .
Q. How to design analogs with improved pharmacokinetic profiles?
- Prodrug approach : Introduce acetylated amine groups to enhance oral bioavailability (tested in rat models, Cₘₐₓ increased by 40%) .
- PEGylation : Attach polyethylene glycol (MW: 2 kDa) to the sulfanyl group to prolong half-life (t₁/₂ extended from 2.1 to 6.8 hours) .
Data Contradiction Analysis
Q. Why do some studies report potent antifungal activity while others show none?
- Strain specificity : Activity against C. albicans (MIC = 8 µg/mL) but not A. fumigatus due to efflux pump overexpression .
- Media composition : RPMI-1640 enhances activity vs. Sabouraud dextrose (pH-dependent solubility) .
Key Research Gaps
- Mechanistic studies : Lack of in vivo target validation (e.g., CRISPR knockout models for proposed enzyme targets) .
- Stereochemical effects : Unresolved impact of triazole ring conformation on binding kinetics (requires enantioselective synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
